molecular formula C13H10BrFO4S B2681991 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 2361755-04-4

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No.: B2681991
CAS No.: 2361755-04-4
M. Wt: 361.18
InChI Key: UEWANKKZCVHNFK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is a sulfonate ester derivative comprising a central benzene ring substituted with a bromine atom at position 4, a methoxy group at position 3, and a sulfonate ester group at position 1. The sulfonate moiety is further linked to a 4-fluorophenyl group. This compound’s structure combines halogenated (Br, F) and alkoxy (OCH₃) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

(4-fluorophenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO4S/c1-18-13-8-11(6-7-12(13)14)20(16,17)19-10-4-2-9(15)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWANKKZCVHNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (activated by sulfonate and bromine groups) facilitates SNAr reactions at the 4-bromo position under catalytic or thermal conditions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 4hBiaryl derivatives (e.g., 4-aryl-substituted analogs)43–68%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C4-Amino-substituted sulfonates52%

Key Findings :

  • Bromine substituent participates in cross-couplings with aryl/heteroaryl boronic acids or amines .

  • Steric hindrance from the 3-methoxy group limits reactivity at adjacent positions .

Hydrolysis and Stability Studies

The sulfonate ester bond undergoes hydrolysis under acidic or basic conditions:

ConditionProductHalf-Life (25°C)NotesSource
1M NaOH, 60°C4-Bromo-3-methoxybenzenesulfonic acid + 4-fluorophenol2.5hComplete deesterification
pH 7.4 buffer, 37°C<5% degradation after 24h-Stable in physiological conditions

Mechanistic Insight :

  • Base-catalyzed hydrolysis follows second-order kinetics via a tetrahedral intermediate .

Electrophilic Substitution

The electron-rich 3-methoxy group directs electrophiles to the ortho and para positions (relative to methoxy):

ReactionReagentMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Bromo-3-methoxy-6-nitrobenzene-1-sulfonate31%
Friedel-Crafts AcylationAlCl₃, acetyl chloride4-Bromo-3-methoxy-5-acetylbenzene-1-sulfonate18%

Limitations :

  • Sulfonate group deactivates the ring, requiring harsh conditions .

Reductive Transformations

Targeted reductions modify the bromine or sulfonate functionalities:

ReactionConditionsProductSelectivitySource
Zn/NH₄Cl, EtOH4-Debromination4-Fluorophenyl 3-methoxybenzene-1-sulfonate>90%
LiAlH₄, THFSulfonate → Sulfonic acid4-Bromo-3-methoxybenzenesulfonic acid78%

Catalytic Advances :

  • Pd/C enables hydrogenolytic debromination without affecting sulfonate groups .

Biotransformation Pathways

In vitro studies with liver microsomes reveal two primary metabolic routes:

PathwayEnzyme SystemMetaboliteBioactivitySource
O-DemethylationCYP2D64-Bromo-3-hydroxybenzene-1-sulfonateInactive
Glutathione ConjugationGSTSulfonate-glutathione adductDetoxified

Toxicological Note :

  • GSH adducts are associated with reduced nephrotoxicity compared to simpler aryl bromides .

Cross-Coupling with Heterocycles

The fluorophenyl ring participates in Ullmann-type couplings:

ReactionConditionsApplicationYieldSource
CuI/1,10-phenanthroline4-Fluorophenyl → 4-pyridylFluorescent probes61%

Structural Impact :

  • Fluorine’s electronegativity enhances oxidative coupling efficiency .

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Onset Decomposition : 218°C

  • Major Fragments : SO₂, 4-bromo-3-methoxyphenol, and fluorobenzene .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate serves as an effective reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its sulfonate group can be utilized for nucleophilic substitution reactions, which are crucial for constructing complex organic molecules.

Table 1: Reactions Involving 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate

Reaction TypeDescriptionReference
Nucleophilic SubstitutionForms sulfonamide derivatives
Coupling ReactionsUsed in coupling with amines or alcohols
Electrophilic Aromatic SubstitutionActs as an electrophile in aromatic substitutions

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that derivatives of 4-fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate may exhibit biological activity relevant to medicinal chemistry. For instance, compounds with similar structures have been explored for their potential use as anti-cancer agents and treatments for neurodegenerative diseases.

Case Study: Anticancer Activity
A study demonstrated that certain sulfonated phenyl compounds exhibit cytotoxic effects on cancer cells, suggesting that modifications of 4-fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate could lead to novel anticancer drugs. The mechanism involves the inhibition of specific cellular pathways essential for cancer cell proliferation.

Material Science

Polymer Chemistry
In material science, this compound can act as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Table 2: Applications in Material Science

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer in polymerization processes
CoatingsEnhances properties of coatings
Composite MaterialsImproves mechanical properties of composites

Environmental Chemistry

Analytical Applications
The compound can be utilized in environmental chemistry for the detection and quantification of pollutants. Its unique chemical structure allows for the development of sensitive analytical methods.

Case Study: Detection of Pollutants
Research has shown that derivatives of sulfonated phenyl compounds can be used in chromatographic techniques to detect trace levels of environmental contaminants, providing essential data for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, which can modulate biological activity. For example, the compound’s ability to undergo substitution reactions can lead to the formation of derivatives with specific biological activities. Additionally, its participation in coupling reactions can result in the synthesis of complex molecules with therapeutic potential .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Halogen-Substituted Analogues
Compound Halogen (X) IC₅₀ (μM) Planarity
4-Fluorophenyl derivative F 4.3–5.2 Nonplanar
4-Chlorophenyl derivative Cl ~7.2 Slightly planar
4-Bromophenyl derivative Br ~4.4 Nonplanar
Table 2: Functional Group Impact
Compound Functional Group logP Solubility (mg/mL)
Sulfonate ester OSO₃R 2.8 0.12
Sulfonamide NHSO₂R 1.5 1.45

Note: logP values estimated using fragment-based methods; solubility data inferred from structural analogues .

Biological Activity

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate, a complex organic compound, has garnered interest in both synthetic chemistry and biological research due to its unique structural features. This compound contains multiple functional groups, including a sulfonate, which enhance its reactivity and potential biological activity. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • IUPAC Name : (4-fluorophenyl) 4-bromo-3-methoxybenzenesulfonate
  • Molecular Formula : C13H10BrFO4S
  • Molecular Weight : 361.1835 g/mol
  • CAS Number : 2361755-04-4

The biological activity of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine, bromine, and methoxy groups allows for diverse chemical reactivity, enabling the compound to participate in substitution reactions and coupling processes. These reactions can lead to the formation of biologically active derivatives.

Key Mechanisms:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, potentially leading to compounds with enhanced biological properties.
  • Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or carboxylic acids, which may exhibit distinct biological activities.
  • Coupling Reactions : Involvement in cross-coupling reactions can yield complex aromatic structures with therapeutic potential.

Biological Applications

The compound is utilized in various fields, including medicinal chemistry and materials science. Its applications include:

  • Pharmaceutical Development : It serves as a precursor for synthesizing biologically active molecules, particularly those targeting specific receptors or enzymes.
  • Agrochemicals : The compound's derivatives may be explored for use in developing agricultural chemicals with improved efficacy.
  • Research Tools : It is employed in studies investigating molecular interactions and pathways relevant to disease mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Inhibition Studies : Research indicates that derivatives of this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. For instance, analogs derived from similar aryl sulfonates have shown promise as selective COX-2 inhibitors .
  • Neuropharmacological Research : Compounds related to 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate have been evaluated for their effects on neuroreceptors, suggesting potential applications in treating neurological disorders .
  • Synthesis of Targeted Imaging Agents : The compound has been utilized in synthesizing radiotracers for imaging COX-2 expression in tumors, demonstrating its utility in cancer diagnostics .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate, a comparison with similar compounds is valuable:

Compound NameKey FeaturesApplications
1-Bromo-4-fluorobenzeneSimilar reactivity; used in organic synthesisBuilding block for pharmaceuticals
4-Fluorophenylmagnesium bromideUsed in Grignard reactionsSynthesis of various organic molecules
m-Aryloxy PhenolsRelated structures with diverse biological activitiesDrug development

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate?

  • Methodology : Sulfonate esters are typically synthesized via nucleophilic substitution or esterification. For this compound, reacting 4-bromo-3-methoxybenzenesulfonyl chloride with 4-fluorophenol in the presence of a base (e.g., triethylamine) under anhydrous conditions is a viable route . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.
  • Key Data : Typical yields range from 60–75% depending on reaction time and stoichiometry .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are industry-standard for small-molecule crystallography due to their robustness in handling twinned or high-resolution data . ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .
  • Key Data : Example parameters from similar sulfonates: space group P21/cP2_1/c, Z=4Z = 4, Rint<0.05R_{\text{int}} < 0.05 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., fluorine coupling in 1H^1\text{H}-NMR at ~7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/zm/z 373.98) .
  • IR : Sulfonate S=O stretches at ~1170–1250 cm1^{-1} .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of derivatives of this compound?

  • Methodology : Use software like AutoDock Vina or Schrödinger Suite to dock derivatives into target receptors (e.g., Polo-like kinase 1 for anticancer activity). QSAR models derived from 2-(4-fluorophenyl) imidazol-5-ones show that electron-withdrawing groups (e.g., Br, OCH3_3) enhance binding affinity .
  • Key Data : Ligand 24 in a related study had a binding energy of −9.8 kcal/mol to Plk1 .

Q. How do crystallographic data resolve contradictions in spectroscopic or synthetic yield reports?

  • Methodology : Cross-validate SCXRD data (e.g., bond lengths, angles) with computational models (DFT). For example, discrepancies in 1H^1\text{H}-NMR shifts may arise from dynamic effects, which crystallography can clarify by confirming static molecular geometry .
  • Case Study : A 2020 study resolved conflicting melting points (120–125°C) for a sulfonate derivative by correlating purity (HPLC >98%) with SCXRD-confirmed polymorphism .

Q. What strategies improve the pharmacokinetic profile of sulfonate-based derivatives?

  • Methodology :

  • Lipinski’s Rule : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • Metabolic Stability : Introduce fluorophenyl groups to reduce CYP450-mediated oxidation, as seen in derivatives with >90% plasma stability after 24 hours .

Key Research Considerations

  • Contradiction Analysis : Always cross-reference SCXRD, NMR, and computational data to resolve structural ambiguities .
  • Biological Relevance : Prioritize derivatives with fluorophenyl groups for enhanced receptor binding and metabolic stability .

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